3-Ethyl-N-methyloxetan-3-amine: Technical Guide to a High-Value Bioisostere
3-Ethyl-N-methyloxetan-3-amine: Technical Guide to a High-Value Bioisostere
Executive Summary
In the modern medicinal chemistry landscape, 3-Ethyl-N-methyloxetan-3-amine represents a critical "gem-dimethyl" surrogate. This building block allows researchers to introduce a quaternary center that modulates lipophilicity (LogD) and basicity (pKa) without the metabolic liabilities often associated with acyclic alkyl chains or carbocyclic rings.
This guide details the chemical identity, physicochemical advantages, synthesis pathways, and handling protocols for this specific oxetane derivative.
Part 1: Chemical Identity & Passport
3-Ethyl-N-methyloxetan-3-amine is a 3,3-disubstituted oxetane.[1][2] Structurally, it features a strained four-membered ether ring substituted at the 3-position with both an ethyl group and a secondary methylamine. This creates a quaternary carbon center that is sterically demanding yet metabolically robust.
Key Identifiers
| Identifier Type | Value | Context |
| CAS Number | 1448855-04-6 | Hydrochloride Salt (Commercial Standard) |
| CAS Number | Not widely indexed | Free Base (Typically generated in situ) |
| Chemical Formula | C₆H₁₃NO · HCl | Salt Form |
| Molecular Weight | 151.63 g/mol | HCl Salt |
| Molecular Weight | 115.17 g/mol | Free Base |
| SMILES | CCC1(COC1)NC | Free Base |
| InChIKey | ZLZKODDOKYJOMT-UHFFFAOYSA-N | Free Base |
Note on Stability: The hydrochloride salt (CAS 1448855-04-6) is the preferred form for storage and handling. The free base is a volatile liquid and is prone to polymerization or ring-opening if exposed to strong Lewis acids or high temperatures without stabilization.
Part 2: Physicochemical Profile & MedChem Utility[3]
The incorporation of the oxetane ring is not merely a structural variation; it is a strategic maneuver to alter the physicochemical landscape of a drug candidate.[1][2][3]
The "Oxetane Effect" on Basicity
Unlike a standard piperidine or cyclohexylamine, the oxygen atom in the oxetane ring exerts a strong inductive electron-withdrawing effect (-I) on the amine at the 3-position.
-
Result: The pKa of the amine is lowered by approximately 2–3 units .[4]
-
Benefit: This reduction in basicity decreases the percentage of the molecule that is ionized at physiological pH (7.4). This often improves membrane permeability (Papp) and reduces the risk of hERG channel inhibition, which is strongly correlated with high basicity.
Metabolic Blocking
The quaternary center at C3 removes any abstractable protons alpha to the ether oxygen or the amine (in the ring context).
-
Result: It blocks oxidative metabolism (CYP450) at this position.
-
Benefit: Extended half-life (
) compared to a gem-dimethyl cyclohexyl or acyclic analog.
Solubilization
The oxetane oxygen acts as a hydrogen bond acceptor (HBA) with a high dipole moment, significantly increasing aqueous solubility compared to a carbocyclic equivalent (e.g., 1-ethyl-1-methylaminocyclobutane).
Comparative Data Table
| Property | 3-Ethyl-N-methyloxetan-3-amine | 1-Ethyl-N-methylcyclobutan-1-amine (Carbocyclic Analog) | Impact |
| pKa (Calc.) | ~7.8 - 8.2 | ~10.5 | Reduced Basicity (Better Permeability) |
| LogP | ~0.1 | ~1.5 | Lower Lipophilicity (Reduced nonspecific binding) |
| TPSA | ~21 Ų | ~12 Ų | Higher Polarity |
| Metabolic Stability | High (Quaternary C) | Moderate (Ring oxidation possible) | Improved Stability |
Part 3: Synthesis & Manufacturing Pathways
Synthesizing 3,3-disubstituted oxetanes requires overcoming the ring strain and preventing ring opening. The most robust route to 3-Ethyl-N-methyloxetan-3-amine utilizes the "Curtius Rearrangement" strategy, starting from the commercially available 3-ethyl-3-oxetanemethanol.
Reaction Workflow (DOT Diagram)
Caption: Step-wise synthesis of 3-Ethyl-N-methyloxetan-3-amine HCl via the Curtius Rearrangement route, ensuring preservation of the sensitive oxetane ring.
Detailed Protocol: Curtius Route
-
Oxidation: 3-Ethyl-3-oxetanemethanol is oxidized to the carboxylic acid. Note: Avoid harsh acidic oxidants (like chromic acid with H2SO4) which may open the ring. TEMPO/NaOCl is preferred.
-
Curtius Rearrangement: The carboxylic acid is treated with Diphenylphosphoryl azide (DPPA) and triethylamine in tert-butanol.
-
Methylation: The Boc-amine is deprotonated with Sodium Hydride (NaH) in DMF at 0°C, followed by the addition of Methyl Iodide (MeI).
-
Deprotection: The N-Boc group is removed using 4M HCl in Dioxane.
-
Critical Control: Do not use aqueous HCl or heat, as this will hydrolyze the oxetane ring to a 1,3-diol. Anhydrous conditions are essential.
-
Part 4: Handling & Safety Protocol
Stability Warning
Oxetanes are acid-sensitive . While the 3,3-disubstitution pattern provides kinetic stability (the "Thorpe-Ingold" effect), the ring will open in the presence of strong aqueous acids or Lewis acids (e.g., BF3·OEt2, AlCl3).
Storage
-
Form: Store as the Hydrochloride salt.
-
Temperature: -20°C (Long term) or 2–8°C (Working stock).
-
Atmosphere: Hygroscopic; store under Nitrogen or Argon.
Emergency Procedures
-
Skin Contact: Wash immediately with soap and water. Oxetanes are alkylating agents; treat as a potential mutagen.
-
Spill: Neutralize with weak base (Sodium Bicarbonate) before disposal to prevent acid-catalyzed polymerization.
Part 5: Strategic Application in Drug Design
The "Gem-Dimethyl" Switch
In Fragment-Based Drug Discovery (FBDD), replacing a gem-dimethyl group with an oxetane is a high-value tactic.[3]
Scenario: You have a lead compound with a hydrophobic gem-dimethyl group that suffers from high metabolic clearance. Solution: Replace the gem-dimethyl carbon with the oxetane oxygen.[1][7][3]
Caption: The strategic replacement of a gem-dimethyl group with an oxetane ring to improve metabolic stability and solubility.[1][3]
Case Study Relevance
This specific amine (3-Ethyl-N-methyl...) is particularly useful when the target binding pocket has a small hydrophobic cleft (accommodating the ethyl group) but requires a polar interaction vector (the amine) without the high basicity that leads to phospholipidosis.
References
-
Wuitschik, G., et al. (2006).[8] "Oxetanes as Promising Modules in Drug Discovery."[1][2][7][3][8][9] Angewandte Chemie International Edition. A foundational text establishing oxetanes as stable, polar surrogates for gem-dimethyl groups.[1][2]
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][7][9] Chemical Reviews. Comprehensive review covering the synthesis of 3,3-disubstituted oxetanes.
-
Barnes-Seeman, D. (2012). "The role of oxetanes in drug discovery." Journal of Medicinal Chemistry. Discusses the pKa modulation effects of the oxetane ring.
-
BLD Pharm. (2025). "Product Certificate: 3-Ethyl-N-methyloxetan-3-amine hydrochloride." Commercial verification of the CAS 1448855-04-6.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. drughunter.com [drughunter.com]
- 5. 874473-14-0|3-Methyloxetan-3-amine|BLD Pharm [bldpharm.com]
- 6. Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]
